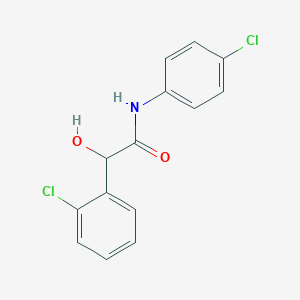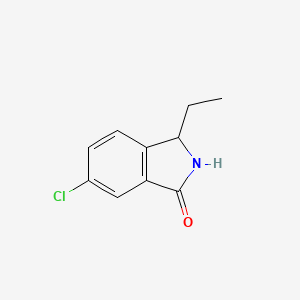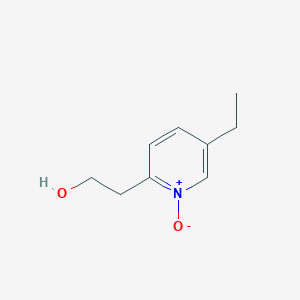
2-(5-Ethyl-1-oxidopyridin-1-ium-2-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Ethyl-1-oxidopyridin-1-ium-2-yl)ethanol is an organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of both an ethyl group and a hydroxyl group attached to the pyridine ring can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Ethyl-1-oxidopyridin-1-ium-2-yl)ethanol can be achieved through several synthetic routes. One common method involves the alkylation of 2-hydroxypyridine with ethyl bromide under basic conditions to introduce the ethyl group. This is followed by oxidation to form the 1-oxy-pyridine derivative. The final step involves the reduction of the pyridine ring to introduce the ethanol group.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. Catalysts and specific reaction conditions are often employed to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Ethyl-1-oxidopyridin-1-ium-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The ethyl group can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
Oxidation: Formation of 2-(5-Ethyl-1-oxy-pyridin-2-yl)-acetaldehyde or 2-(5-Ethyl-1-oxy-pyridin-2-yl)-acetone.
Reduction: Formation of 2-(5-Ethyl-1-oxy-piperidin-2-yl)-ethanol.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(5-Ethyl-1-oxidopyridin-1-ium-2-yl)ethanol would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. The presence of the hydroxyl group could facilitate hydrogen bonding, while the pyridine ring might engage in π-π interactions with aromatic amino acids in proteins.
Comparación Con Compuestos Similares
Similar Compounds
2-(5-Methyl-1-oxy-pyridin-2-yl)-ethanol: Similar structure but with a methyl group instead of an ethyl group.
2-(5-Ethyl-1-oxy-pyridin-2-yl)-methanol: Similar structure but with a methanol group instead of ethanol.
2-(5-Ethyl-1-oxy-pyridin-2-yl)-propane: Similar structure but with a propane group instead of ethanol.
Uniqueness
The unique combination of the ethyl group and the hydroxyl group in 2-(5-Ethyl-1-oxidopyridin-1-ium-2-yl)ethanol can influence its reactivity and interactions, making it distinct from other similar compounds. This uniqueness can be leveraged in specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C9H13NO2 |
|---|---|
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
2-(5-ethyl-1-oxidopyridin-1-ium-2-yl)ethanol |
InChI |
InChI=1S/C9H13NO2/c1-2-8-3-4-9(5-6-11)10(12)7-8/h3-4,7,11H,2,5-6H2,1H3 |
Clave InChI |
OKGBUKOLAPLDOZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C[N+](=C(C=C1)CCO)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzyl alcohol](/img/structure/B8636249.png)
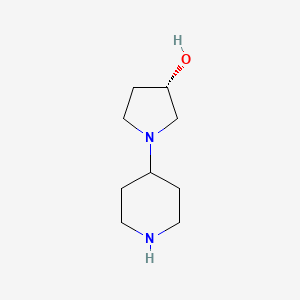
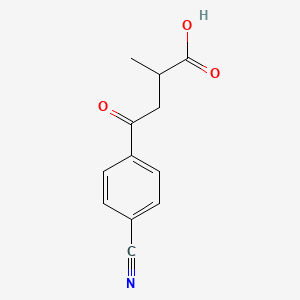
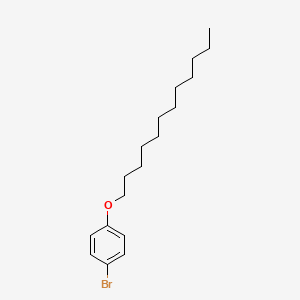
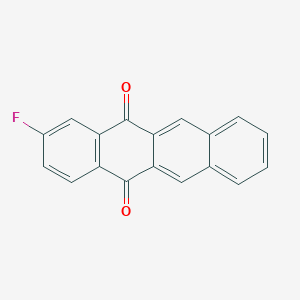
![1-Boc-4-[Hydroxy-(4-methylsulfamoylphenyl)methyl]piperidine](/img/structure/B8636272.png)
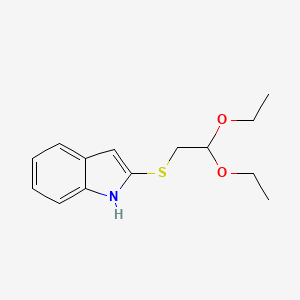
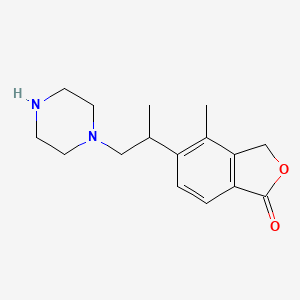
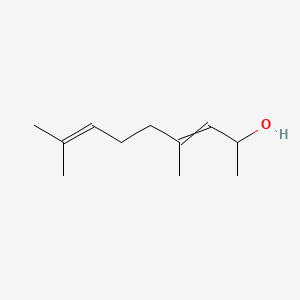
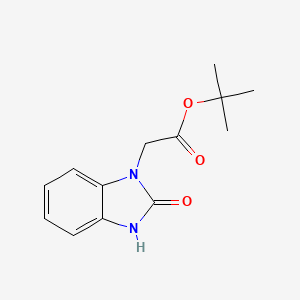
![3-(1-Buten-2-yl)-2-ethylpyrazolo[1,5-a]pyridine](/img/structure/B8636332.png)
